2-Propyn-1-ol, 3-(3-methylphenyl)-
Overview
Description
2-Propyn-1-ol, 3-(3-methylphenyl)- is an organic compound with the molecular formula C10H10O. It is a derivative of propargyl alcohol, featuring a phenyl group substituted at the third carbon of the propyn-1-ol chain. This compound is known for its applications in organic synthesis and its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyn-1-ol, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Propyn-1-ol, 3-(3-methylphenyl)- often involves the catalytic addition of formaldehyde to 3-methylphenylacetylene. This process is facilitated by copper catalysts, which enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products Formed
Oxidation: 3-(3-methylphenyl)prop-2-ynal or 3-(3-methylphenyl)prop-2-ynoic acid.
Reduction: 3-(3-methylphenyl)prop-2-en-1-ol or 3-(3-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyn-1-ol, 3-(3-methylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 3-(3-methylphenyl)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler analog without the phenyl group.
3-Phenyl-2-propyn-1-ol: Similar structure but with a phenyl group at the second carbon.
3-(4-Methylphenyl)-2-propyn-1-ol: A positional isomer with the methyl group at the fourth position of the phenyl ring.
Uniqueness
2-Propyn-1-ol, 3-(3-methylphenyl)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-methylphenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIKWNCBYZLXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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